molecular formula C8H9ClN2 B15058955 1-(5-Chloropyridin-3-yl)cyclopropanamine

1-(5-Chloropyridin-3-yl)cyclopropanamine

Cat. No.: B15058955
M. Wt: 168.62 g/mol
InChI Key: DPWFBQLNXBQKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloropyridin-3-yl)cyclopropanamine is an organic compound that belongs to the class of cyclopropanamines It features a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-3-yl)cyclopropanamine typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 5-chloropyridine-3-carbaldehyde with cyclopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-3-yl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(5-Chloropyridin-3-yl)cyclopropanamine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate or as a building block for the development of pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-3-yl)cyclopropanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloropyridin-3-yl)cyclopropanamine
  • 1-(6-Chloropyridin-3-yl)cyclopropanamine
  • 1-(3-Chloropyridin-2-yl)cyclopropanamine

Uniqueness

1-(5-Chloropyridin-3-yl)cyclopropanamine is unique due to the specific position of the chlorine atom on the pyridine ring, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile .

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

1-(5-chloropyridin-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H9ClN2/c9-7-3-6(4-11-5-7)8(10)1-2-8/h3-5H,1-2,10H2

InChI Key

DPWFBQLNXBQKRE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CN=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.